molecular formula C6H10N2S3 B1334737 5-(Butylthio)-1,3,4-thiadiazole-2-thiol CAS No. 56492-83-2

5-(Butylthio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1334737
CAS No.: 56492-83-2
M. Wt: 206.4 g/mol
InChI Key: PNYIQXPKCZLYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiadiazole precursors with butylthiol. One common method includes the cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base, followed by alkylation with butylthiol. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(Butylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The butylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various alkyl or aryl thiadiazole derivatives.

Scientific Research Applications

5-(Butylthio)-1,3,4-thiadiazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Propylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(Butylthio)-1,3,4-thiadiazole-2-thiol is unique due to its butylthio group, which imparts specific physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. The length of the butyl chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from its shorter-chain analogs.

Properties

IUPAC Name

5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIQXPKCZLYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384748
Record name 5-(butylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56492-83-2
Record name 5-(butylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Customer
Q & A

Q1: How does 5-(Butylthio)-1,3,4-thiadiazole-2-thiol interact with its target minerals and what are the downstream effects in the flotation process?

A1: The research paper [] focuses on the application of this compound as a collector in the froth flotation process for separating valuable sulfide minerals like galena (lead sulfide) and sphalerite (zinc sulfide) from unwanted pyrite (iron sulfide). While the exact interaction mechanism isn't fully elucidated in the paper, it suggests that the compound likely interacts with the target minerals through chemisorption. This means the this compound molecule forms a strong chemical bond with the mineral surface. This interaction renders the mineral surface hydrophobic (water-repelling), allowing it to attach to air bubbles introduced into the flotation pulp. Consequently, the target minerals attached to the bubbles rise to the surface, forming a froth that can be collected, effectively separating them from the hydrophilic pyrite which remains in the pulp.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.